N'-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide
Description
N'-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide (molecular formula: C₈H₁₅N₃O₂, molecular weight: 185.23 g/mol) is an amidoxime derivative featuring a piperidinyl group linked to a propanimidamide backbone with a ketone (3-oxo) moiety . This compound is synthesized via hydroxylamine condensation reactions with ketones, a common route for amidoxime formation . Its structural uniqueness lies in the six-membered piperidine ring and the oxo group, which confer distinct electronic and steric properties. With a purity of 95% (Enamine Ltd, 2017), it serves as a building block in medicinal chemistry, particularly in enzyme inhibition and metal chelation studies .
Properties
Molecular Formula |
C8H15N3O2 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N'-hydroxy-3-oxo-3-piperidin-1-ylpropanimidamide |
InChI |
InChI=1S/C8H15N3O2/c9-7(10-13)6-8(12)11-4-2-1-3-5-11/h13H,1-6H2,(H2,9,10) |
InChI Key |
CGYVBSAXNLNUHU-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)C/C(=N/O)/N |
Canonical SMILES |
C1CCN(CC1)C(=O)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide typically involves the reaction of piperidine with a suitable precursor under controlled conditions. One common method involves the reaction of piperidine with a nitrile compound, followed by hydrolysis and subsequent oxidation to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling and processing the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Differences
The following table summarizes key differences between the target compound and its analogs:
Physicochemical and Functional Comparisons
Piperidinyl vs. Pyrrolidinyl Analogs
- Ring Size and Flexibility : The six-membered piperidine ring in the target compound exhibits greater conformational flexibility compared to the five-membered pyrrolidine analog. This difference influences puckering dynamics (see Cremer-Pople coordinates in ) and steric interactions with biological targets .
- However, the pyrrolidine analog’s smaller ring may reduce steric hindrance, favoring interactions with compact binding pockets .
4-Methylpiperazinyl Analog
Pyrazolyl Analog
- Aromaticity : The pyrazole ring enables π-π stacking interactions, which are absent in aliphatic piperidine/pyrrolidine analogs. This feature is advantageous in drug design for targeting aromatic-rich enzyme active sites .
Biological Activity
N'-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
N'-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide is a derivative of propanimidamide featuring a piperidine ring. The presence of the piperidine moiety is significant as it often influences the pharmacological properties of compounds. The chemical structure can be represented as follows:
This compound's unique structure suggests potential interactions with various biological targets, particularly in neurological and anti-parasitic contexts.
Antiplasmodial Activity
Recent studies have highlighted the antiplasmodial activity of related compounds in the 3-hydroxypropanamidine class. For instance, one study reported that a similar compound exhibited nanomolar inhibition against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum, with IC50 values as low as 5 nM for the 3D7 strain and 12 nM for the Dd2 strain .
The compound demonstrated low cytotoxicity in human cell lines (HepG2, HEK293, HeLa), indicating a favorable therapeutic index. In vivo studies using a Plasmodium berghei mouse model showed promising results, with a cure rate of 66% at a dosage of 50 mg/kg .
The mechanism by which N'-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide exerts its effects may involve inhibition of heme detoxification pathways in P. falciparum. This action is critical as it disrupts the parasite's ability to manage toxic heme produced during hemoglobin degradation, leading to increased parasite mortality .
Data Table: Biological Activity Overview
| Activity | Compound | IC50 (nM) | Cell Line | In Vivo Model | Cure Rate |
|---|---|---|---|---|---|
| Antiplasmodial | N'-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide | 5 (3D7) | HepG2, HEK293, HeLa | Plasmodium berghei mouse | 66% at 50 mg/kg |
| Antiplasmodial | Related compound (22) | 12 (Dd2) | HepG2, HEK293, HeLa | Plasmodium berghei mouse | 33% at 30 mg/kg |
Case Studies
- Study on Antiplasmodial Efficacy : A comprehensive study evaluated various derivatives of hydroxypropanamidines for their antiplasmodial properties. The findings indicated that modifications to the piperidine structure could enhance potency and selectivity against P. falciparum strains .
- Toxicity Assessment : Another study focused on the cytotoxicity profiles of these compounds in human cell lines. The results confirmed that while exhibiting potent antimalarial activity, these compounds maintained low toxicity levels, making them suitable candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
